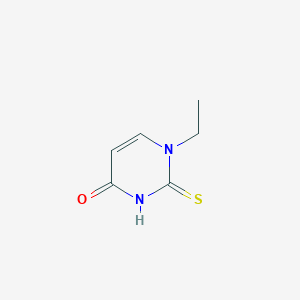

1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one” is a chemical compound with the CAS Number: 1195-10-4 . It has a molecular weight of 156.21 and its molecular formula is C6H8N2OS . The IUPAC name for this compound is 1-ethyl-2-thioxo-2,3-dihydro-4 (1H)-pyrimidinone .

Synthesis Analysis

The synthesis of new dihydropyrimidinone analogs, including “this compound”, can be achieved via the Biginelli reaction . This methodology involves a multicomponent reaction catalyzed by “HPA-Montmorillonite-KSF” as a reusable and heterogeneous catalyst . This method provides an efficient and improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H8N2OS/c1-2-8-4-3-5 (9)7-6 (8)10/h3-4H,2H2,1H3, (H,7,9,10) . The InChI key is OCTAJTSAKZYCIT-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one is a key intermediate in the synthesis of classical and nonclassical antifolate compounds, which are explored for their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. A study detailed the synthesis of classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues, highlighting the compound's significance in developing treatments for tumors and infections in immune-compromised patients (Gangjee et al., 2007).

Moreover, innovative synthesis methods for dihydropyrimidinones at ambient temperatures have been developed, showcasing the compound's versatility in chemical reactions. One study demonstrated the efficient synthesis of 3,4-dihydropyrimidin-2-(1H)-ones using ionic liquids under ultrasound irradiation, suggesting a green chemistry approach to synthesizing these compounds (Gholap et al., 2004).

Applications in Drug Development

The synthesis of sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, through acid-catalyzed cyclocondensation reactions, provides insights into the compound's utility in developing new pharmaceuticals. These derivatives show promise due to their structural conformation and hydrogen-bonding capabilities, which could be leveraged in drug design and development (Sarojini et al., 2015).

Additionally, 3,4-dihydropyrimidin-2-(1H)-ones, synthesized through Biginelli reactions, are of significant interest due to their pharmacological properties. Studies have adapted various synthesis techniques, including the use of solid-phase synthesis and combinatorial chemistry, to explore the therapeutic potential of these compounds (Kappe, 2000).

Propiedades

IUPAC Name |

1-ethyl-2-sulfanylidenepyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-2-8-4-3-5(9)7-6(8)10/h3-4H,2H2,1H3,(H,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTAJTSAKZYCIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=O)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873573 |

Source

|

| Record name | 1-Ethyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-10-4 |

Source

|

| Record name | 1-Ethyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2755302.png)

![8-(furan-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2755303.png)

![4-methoxy-5-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-phenylpyridin-2(1H)-one](/img/structure/B2755304.png)

![3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2755311.png)

![5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2755317.png)